molecular formula C22H25N3O3 B14933877 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B14933877
M. Wt: 379.5 g/mol
InChI Key: MKJKGWOTAMCVNZ-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the formation of the pyrrolidine ring, followed by the introduction of the phenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification steps are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

5-oxo-1-phenyl-N-[2-(3-phenylpropanoylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c26-20(12-11-17-7-3-1-4-8-17)23-13-14-24-22(28)18-15-21(27)25(16-18)19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,28)

InChI Key

MKJKGWOTAMCVNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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